molecular formula C12H9N3O B6132725 6-(1H-indol-3-yl)-3(2H)-pyridazinone

6-(1H-indol-3-yl)-3(2H)-pyridazinone

Cat. No. B6132725
M. Wt: 211.22 g/mol
InChI Key: WPMSMVYLWGVWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-indol-3-yl)-3(2H)-pyridazinone is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and its ability to interact with biological systems, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and molecular biology. In

Mechanism of Action

The mechanism of action of 6-(1H-indol-3-yl)-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound has the ability to interact with various biological systems, including enzymes and receptors. It has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 6-(1H-indol-3-yl)-3(2H)-pyridazinone has a number of biochemical and physiological effects. These include the inhibition of cell growth, the induction of apoptosis (programmed cell death), and the reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(1H-indol-3-yl)-3(2H)-pyridazinone in lab experiments is its ability to interact with biological systems in a specific and targeted manner. This makes it a valuable tool for researchers studying the mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, making it important for researchers to use caution when working with this compound.

Future Directions

There are many potential future directions for research on 6-(1H-indol-3-yl)-3(2H)-pyridazinone. One area of research could be the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Additionally, further research could be conducted on the compound's potential use in the treatment of neurological disorders and inflammatory diseases. Finally, studies could be conducted to further understand the compound's mechanism of action and to identify potential new targets for future drug development.
Conclusion:
In conclusion, 6-(1H-indol-3-yl)-3(2H)-pyridazinone is a valuable compound for scientific research applications. Its unique chemical structure and ability to interact with biological systems make it a valuable tool for researchers in a variety of fields. While there are some limitations to working with this compound, its potential benefits make it a promising area of research for the future.

Synthesis Methods

The synthesis of 6-(1H-indol-3-yl)-3(2H)-pyridazinone involves the reaction of 3-(2-bromoacetyl)indole with hydrazine hydrate and subsequent cyclization with acetic anhydride. This method has been successfully used by many researchers to obtain high yields of this compound.

Scientific Research Applications

6-(1H-indol-3-yl)-3(2H)-pyridazinone has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Other areas of research include the study of neurological disorders, inflammation, and oxidative stress.

properties

IUPAC Name

3-(1H-indol-3-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-6-5-11(14-15-12)9-7-13-10-4-2-1-3-8(9)10/h1-7,13H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMSMVYLWGVWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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